molecular formula C7H4F3NO2 B1396562 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde CAS No. 1228898-34-7

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Cat. No. B1396562
M. Wt: 191.11 g/mol
InChI Key: INAAHHMRUUIRNO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde , also known by its IUPAC name 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde , is a chemical compound with the molecular formula C7H4F3NO2 . It is a solid substance with a molecular weight of 191.11 g/mol . The compound is characterized by its pale yellow color and is sparingly soluble in water. It is often used in synthetic chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde involves several steps. One common method is the reaction of 4-chloro-3,5-difluoropyridine with hydroxylamine hydrochloride to form an intermediate, which is then oxidized to yield the desired aldehyde. The trifluoromethyl group is introduced during the final step of the synthesis .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring with a hydroxyl group at position 2 and a trifluoromethyl group at position 5. The aldehyde functional group is attached to the carbon at position 4. The arrangement of these substituents contributes to the compound’s reactivity and properties .


Chemical Reactions Analysis

  • Grignard Reaction : The compound can react with Grignard reagents to form alcohol derivatives .

Physical And Chemical Properties Analysis

  • Storage : Requires an inert atmosphere and should be stored between 2°C and 8°C .

Safety And Hazards

  • Safety Information : Handle with care and follow safety protocols .

properties

IUPAC Name

2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAAHHMRUUIRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Synthesis routes and methods

Procedure details

5-Bromo-4-trifluoromethyl-2-pyridone (25 g) was added portionwise to a suspension of sodium hydride (5.5 g of a 50% suspension in mineral oil) in tetrahydrofuran (250 ml) whereupon hydrogen was evolved. The reaction mixture was cooled to -78° C. and a solution (90 ml) of tertiary-butyl lithium (2.6M) in pentane added whilst maintaining the temperature below -55° C. A solution of dry dimethylformamide (40 ml) in tetrahydrofuran (150 ml) at a temperature of -78° C. was added and a thick grey/purple mixture formed. A small amount (ca. 5 mls) ammonium chloride solution was then added and the mixture allowed to warm to room temperature. The resultant yellow solution was partitioned between ammonium chloride (50 ml) and ethylacetate and the ethylacetate extracts were discarded. The aqueous layer was acidified to pH 6 using concentrated hydrochloric acid and extracted into ethyl acetate which was washed and dried as described above. The ethyl acetate was then removed under reduced pressure and the resultant brown solid was recrystallised from ethyl acetate to give 5 formyl-4-trifluoromethyl-2-pyridone (13.3 g).
Quantity
150 mL
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reactant
Reaction Step One
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40 mL
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25 g
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reactant
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suspension
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250 mL
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90 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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